molecular formula C29H25FN6OS B10908203 N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide

Cat. No.: B10908203
M. Wt: 524.6 g/mol
InChI Key: ASSOGTWNHSLILR-KCSSXMTESA-N
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Description

N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fluorophenyl group, a naphthylamino group, and a triazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE typically involves a multi-step process:

    Formation of the Hydrazone: The initial step involves the condensation of 2-fluorobenzaldehyde with a suitable hydrazide under acidic or basic conditions to form the hydrazone intermediate.

    Triazole Formation: The hydrazone intermediate is then reacted with a naphthylamine derivative and a phenyl-substituted triazole precursor under reflux conditions in a polar solvent such as ethanol or methanol.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and mild heating.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted hydrazones and triazoles.

Scientific Research Applications

N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in the study of enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting the metabolic pathways. The triazole ring and the fluorophenyl group play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Similar in structure but lacks the naphthylamino group.

    N’~1~-[(E)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains methoxy groups instead of the fluorophenyl group.

Uniqueness

N’~1~-[(E)-1-(2-FLUOROPHENYL)METHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)PROPANOHYDRAZIDE is unique due to the presence of both the naphthylamino group and the triazole ring, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C29H25FN6OS

Molecular Weight

524.6 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C29H25FN6OS/c1-20(28(37)34-32-18-22-11-6-8-16-25(22)30)38-29-35-33-27(36(29)23-13-3-2-4-14-23)19-31-26-17-9-12-21-10-5-7-15-24(21)26/h2-18,20,31H,19H2,1H3,(H,34,37)/b32-18+

InChI Key

ASSOGTWNHSLILR-KCSSXMTESA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CC=C1F)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C(=O)NN=CC1=CC=CC=C1F)SC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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